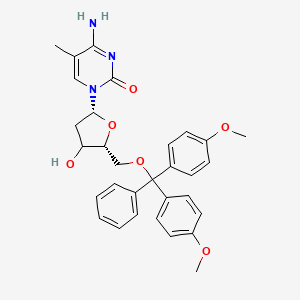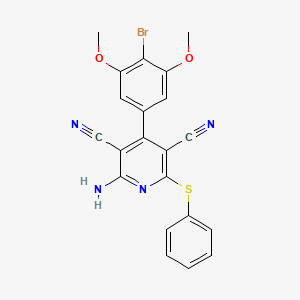
2-Amino-4-(4-bromo-3,5-dimethoxyphenyl)-6-phenylsulfanylpyridine-3,5-dicarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-4-(4-bromo-3,5-dimethoxyphenyl)-6-phenylsulfanylpyridine-3,5-dicarbonitrile is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyridine ring substituted with amino, bromo, methoxy, phenylsulfanyl, and dicarbonitrile groups. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it a valuable subject of study in medicinal chemistry, organic synthesis, and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(4-bromo-3,5-dimethoxyphenyl)-6-phenylsulfanylpyridine-3,5-dicarbonitrile typically involves multi-step organic reactions. One common method starts with the preparation of 4-bromo-3,5-dimethoxybenzaldehyde, which is then reacted with appropriate reagents to introduce the pyridine ring and other substituents. For example, a reaction involving 4-bromo-3,5-dimethoxybenzaldehyde and 1-naphthol can yield a related compound, 2-Amino-3-cyano-4-(4-bromo-3,5-dimethoxyphenyl)-4H-naphtho[1,2-b]pyran, under specific conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-4-(4-bromo-3,5-dimethoxyphenyl)-6-phenylsulfanylpyridine-3,5-dicarbonitrile can undergo various types of chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups can be reduced to amines.
Substitution: The bromo group can participate in nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), reducing agents (e.g., lithium aluminum hydride, hydrogen gas with a palladium catalyst), and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylsulfanyl group can yield sulfoxides or sulfones, while nucleophilic substitution of the bromo group can introduce various functional groups, leading to a diverse array of derivatives.
Applications De Recherche Scientifique
2-Amino-4-(4-bromo-3,5-dimethoxyphenyl)-6-phenylsulfanylpyridine-3,5-dicarbonitrile has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of molecules that can interact with specific biological targets.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, allowing researchers to explore new chemical reactions and pathways.
Material Science: The compound’s properties may be exploited in the development of new materials with specific electronic, optical, or mechanical characteristics.
Mécanisme D'action
The mechanism of action of 2-Amino-4-(4-bromo-3,5-dimethoxyphenyl)-6-phenylsulfanylpyridine-3,5-dicarbonitrile involves its interaction with molecular targets and pathways within biological systems. . The specific molecular targets and pathways involved would depend on the compound’s interactions with cellular components, such as proteins, enzymes, and DNA.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-3-cyano-4-(4-bromo-3,5-dimethoxyphenyl)-4H-naphtho[1,2-b]pyran: A related compound with a naphtho[1,2-b]pyran ring instead of a pyridine ring.
Substituted 4-chromene analogs: These compounds share some structural similarities and have been studied for their ability to activate caspases and induce apoptosis.
Uniqueness
The uniqueness of 2-Amino-4-(4-bromo-3,5-dimethoxyphenyl)-6-phenylsulfanylpyridine-3,5-dicarbonitrile lies in its specific combination of functional groups and the resulting chemical properties. This makes it a valuable compound for exploring new chemical reactions, developing novel materials, and investigating potential therapeutic applications.
Propriétés
Formule moléculaire |
C21H15BrN4O2S |
|---|---|
Poids moléculaire |
467.3 g/mol |
Nom IUPAC |
2-amino-4-(4-bromo-3,5-dimethoxyphenyl)-6-phenylsulfanylpyridine-3,5-dicarbonitrile |
InChI |
InChI=1S/C21H15BrN4O2S/c1-27-16-8-12(9-17(28-2)19(16)22)18-14(10-23)20(25)26-21(15(18)11-24)29-13-6-4-3-5-7-13/h3-9H,1-2H3,(H2,25,26) |
Clé InChI |
CXSBBZIXBXGGHS-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC(=C1Br)OC)C2=C(C(=NC(=C2C#N)SC3=CC=CC=C3)N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


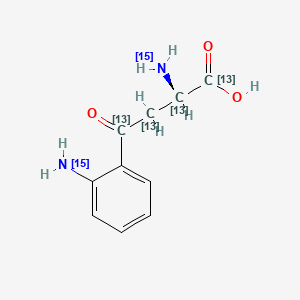
![azane;[(2R)-1,1,2,3,3-pentadeuterio-2-hydroxy-3-[hydroxy-[(2R,3R,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxypropyl] nonadecanoate](/img/structure/B12403867.png)
![4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-phenylpyrimidin-2-one](/img/structure/B12403870.png)
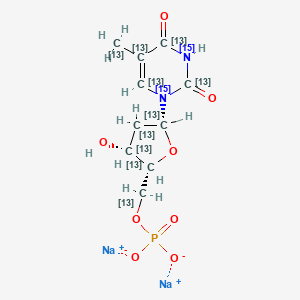
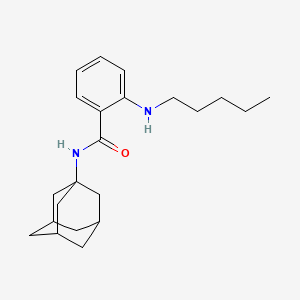
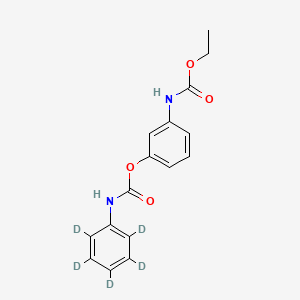
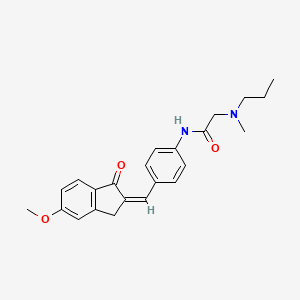

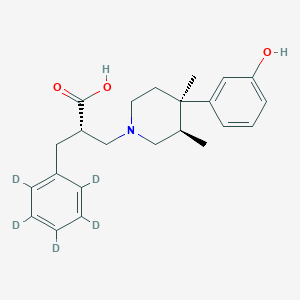
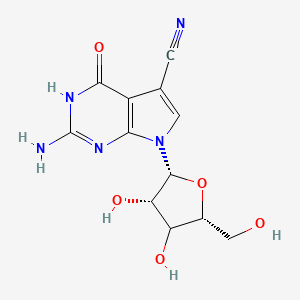
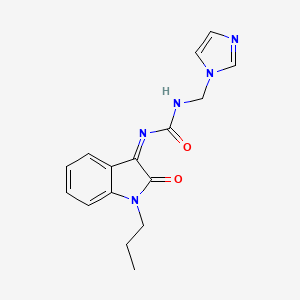
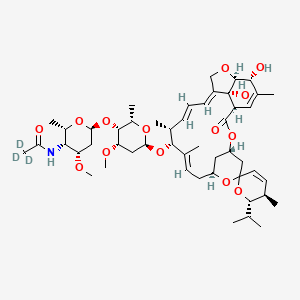
![Neu5Troc[1Me,4789Ac]alpha(2-3)Gal[26Bn]-beta-MP](/img/structure/B12403938.png)
